1-Benzyl-3-(trifluoroacetamido)pyrrolidine
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Overview
Description
1-Benzyl-3-(trifluoroacetamido)pyrrolidine is a chemical compound with the molecular formula C13H15F3N2O and a molecular weight of 272.27 g/mol . It is characterized by the presence of a benzyl group attached to the nitrogen atom of a pyrrolidine ring, which is further substituted with a trifluoroacetamido group. This compound is typically found as a white to almost white powder or crystalline solid .
Preparation Methods
The synthesis of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine involves several steps, typically starting with the preparation of the pyrrolidine ring. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolidine ring.
Addition of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced through an acylation reaction, where trifluoroacetic anhydride reacts with the amine group on the pyrrolidine ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Benzyl-3-(trifluoroacetamido)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the trifluoroacetamido group.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(trifluoroacetamido)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(trifluoroacetamido)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
1-Benzyl-3-(trifluoroacetamido)pyrrolidine can be compared with similar compounds such as:
1-Benzyl-3-(chloroacetamido)pyrrolidine: This compound has a chloroacetamido group instead of a trifluoroacetamido group, which affects its reactivity and biological activity.
1-Benzyl-3-(acetamido)pyrrolidine: The acetamido group in this compound lacks the trifluoromethyl group, resulting in different chemical properties and applications.
1-Benzyl-3-(fluoroacetamido)pyrrolidine: This compound has a fluoroacetamido group, which provides different electronic and steric effects compared to the trifluoroacetamido group.
The uniqueness of this compound lies in its trifluoroacetamido group, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(1-benzylpyrrolidin-3-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O/c14-13(15,16)12(19)17-11-6-7-18(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZWIEKMCFJKFB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C(F)(F)F)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371072 |
Source
|
Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115445-23-3 |
Source
|
Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-(trifluoroacetamido)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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